molecular formula C8H8N2O3 B6223905 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 2167786-20-9

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6223905
CAS No.: 2167786-20-9
M. Wt: 180.2
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Description

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a fused bicyclic structure with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclohexanone derivatives, followed by oxidation and cyclization steps. For example, the reaction of cyclohexanone with hydrazine hydrate in the presence of an acid catalyst can yield the desired indazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols

Scientific Research Applications

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex indazole derivatives.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Indazole derivatives are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to therapeutic effects. For example, some indazole derivatives act as kinase inhibitors, blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Similar structure but with an indole ring instead of an indazole ring.

    1H-indazole-3-carboxylic acid: Lacks the 6-oxo and tetrahydro modifications.

    6-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: Similar bicyclic structure but with a quinoline ring.

Uniqueness

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific functional groups and ring structure, which confer distinct reactivity and biological activity. The presence of the 6-oxo group and the tetrahydroindazole ring makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

CAS No.

2167786-20-9

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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